9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine
Overview
Description
9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds with a wide range of applications, particularly in medicinal chemistry. The presence of a chlorine atom at the 9th position and a nitro group at the 6th position in the acridine ring structure imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary target of 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine, also known as 9-Chloro-6-nitro-1,2,3,4-tetrahydroacridine, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain .
Mode of Action
The compound acts as a reversible inhibitor of AChE . By inhibiting AChE, it slows the breakdown of acetylcholine in the brain, thereby increasing the concentration of this neurotransmitter . This can help improve cognitive function in conditions like Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged activation of muscarinic and nicotinic receptors, enhancing cholinergic transmission . The compound may also interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE .
Pharmacokinetics
Like other acridine derivatives, it is likely to have good bioavailability due to its planar structure, which allows it to easily cross biological membranes .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to cross biological membranes and reach its target
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine are attributed to its semi-planar heterocyclic structure, which allows it to interact appreciably with different biomolecular targets . It has been shown to bind with the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to interact with DNA and related enzymes . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves DNA intercalation . The unique planar ring structure of this compound allows it to act as a DNA intercalator . This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-arylamino benzoic acids through the Ullmann condensation reaction of 2-bromobenzoic acid and various anilines.
Cyclization: The cyclization of these intermediates using polyphosphoric acid (PPA) yields acridone derivatives.
Nitration and Chlorination: The acridone derivatives are then subjected to nitration and chlorination reactions to introduce the nitro and chlorine groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 9-Amino-1,2,3,4-tetrahydro-6-nitro-acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-tumor properties and its ability to interact with DNA.
Biological Studies: Used as a probe in lectin histochemistry due to its ability to bind to specific sugar residues.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound without the chlorine and nitro substituents.
9-Chloroacridine: Lacks the nitro group.
6-Nitroacridine: Lacks the chlorine atom.
Uniqueness
9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine is unique due to the presence of both chlorine and nitro groups, which enhance its chemical reactivity and biological activity compared to its analogs. The combination of these substituents allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
9-chloro-6-nitro-1,2,3,4-tetrahydroacridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGZTFAWTHSZIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.